1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(2,3-Dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety
Preparation Methods
The synthesis of 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Cyclization to Form the Quinoline Moiety: The pyrazole intermediate undergoes cyclization with an aromatic aldehyde or ketone in the presence of a catalyst such as p-toluenesulfonic acid.
Introduction of Substituents:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the aromatic rings.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline exerts its effects is often related to its ability to interact with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinolines and quinoline derivatives. These compounds share structural similarities but may differ in their substituents and resulting properties. For instance:
1-Phenyl-3-methyl-1H-pyrazolo[4,3-c]quinoline: Lacks the dimethylphenyl group, which may affect its biological activity.
8-Methyl-3-phenylquinoline: Does not contain the pyrazole ring, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents and fused ring system, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-16-12-13-22-20(14-16)25-21(15-26-22)24(19-9-5-4-6-10-19)27-28(25)23-11-7-8-17(2)18(23)3/h4-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNUOBUMDLPMQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC(=C4C)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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